molecular formula C15H20F2N2O2 B14033889 Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate

Katalognummer: B14033889
Molekulargewicht: 298.33 g/mol
InChI-Schlüssel: BFBAVCTYPPKDAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C15H20F2N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a carbamate functional group

Vorbereitungsmethoden

The synthesis of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3,5-difluorophenylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .

Analyse Chemischer Reaktionen

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The carbamate group may also contribute to the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H20F2N2O2

Molekulargewicht

298.33 g/mol

IUPAC-Name

tert-butyl N-[1-(3,5-difluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)18-12-4-5-19(9-12)13-7-10(16)6-11(17)8-13/h6-8,12H,4-5,9H2,1-3H3,(H,18,20)

InChI-Schlüssel

BFBAVCTYPPKDAP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.